![molecular formula C19H20N2O6 B2581991 Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate CAS No. 1164517-00-3](/img/structure/B2581991.png)
Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate” is a chemical compound with the IUPAC name “methyl 5-[1-(dimethylamino)-4-ethoxy-3,4-dioxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate” and a molecular weight of 372.377 .
Synthesis Analysis
The synthesis of this compound has been a subject of research in green chemistry. The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .Molecular Structure Analysis
The molecular formula of this compound is C19H20N2O6 .Chemical Reactions Analysis
The compound has been used as a green solvent in chemical reactions. Its application was demonstrated for the first time for O - and N -arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as dielectric constant, solubility parameters, solvent miscibility and NMR residual shifts, have been determined to facilitate its uptake as a green solvent .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Metabolite Production
Research on the enantioselective synthesis of various metabolites of vasopressin V2 receptor antagonists demonstrates the compound's role in producing chiral intermediates. Techniques like lipase-catalyzed transesterification have been employed to achieve enantioselectivity, leading to the production of several metabolites with retained absolute configurations. This approach highlights the compound's utility in the selective synthesis of bioactive molecules (Matsubara et al., 2000).
Reactivity and Chemical Transformations
Studies have explored the reactivity of this compound and its derivatives with different reagents, revealing significant effects of substituents on chemical behavior. For example, the impact of an extra methyl group on the reactivity of spiropyrans and the synthesis of novel chromenes has been investigated, demonstrating the compound's versatility in organic synthesis (Zwanenburg & Maas, 2010).
Application in Membrane Fabrication
The use of derivatives of this compound as solvents in the preparation of microporous poly(vinylidene fluoride) hollow fiber membranes showcases its application in material science. The study indicates the compound's potential in inducing porous structures and enhancing water permeability in membrane materials, emphasizing its role in green chemistry and sustainable material development (Hassankiadeh et al., 2015).
Novel Heterocyclic System Synthesis
Research on the diastereoselective synthesis of heterocyclic systems involving this compound has led to the development of new pathways to novel heterocyclic systems. These studies not only expand the understanding of heterocyclic chemistry but also open up possibilities for creating compounds with potential therapeutic applications (Uršič et al., 2009).
Antitumor Activity Screening
The compound and its derivatives have been screened for antitumor activities, indicating the significance of structural modifications in enhancing biological activity. Such screenings are crucial for identifying lead compounds in the development of cancer therapeutics (Farag et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-[(Z)-1-(dimethylamino)-4-ethoxy-3,4-dioxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-5-26-19(24)16(22)13(11-21(2)3)17-14(18(23)25-4)15(20-27-17)12-9-7-6-8-10-12/h6-11H,5H2,1-4H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQPTJUZKCAVCT-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CN(C)C)C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C\N(C)C)/C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)
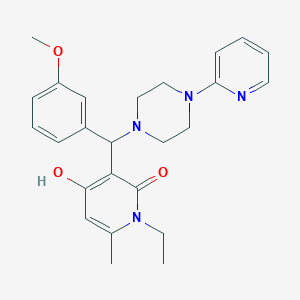

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)
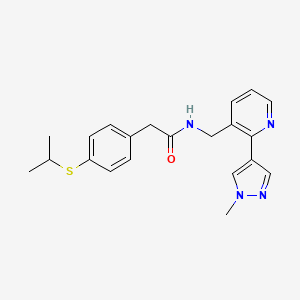
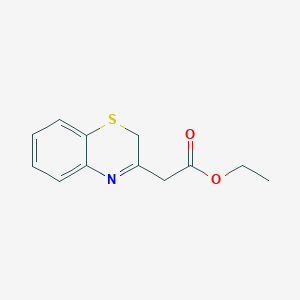
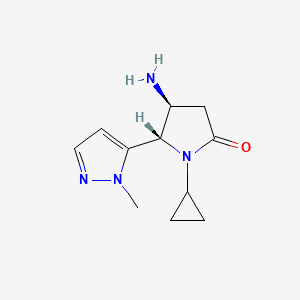
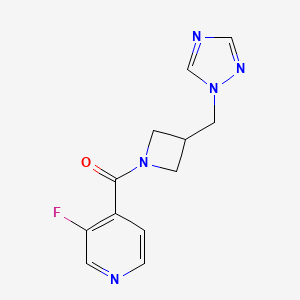
![2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol](/img/structure/B2581928.png)
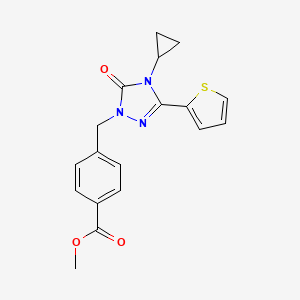
![4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2581930.png)
![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2581931.png)